molecular formula C12H12O4 B3251310 Benzoic acid, 3-(3-methoxy-3-oxo-1-propen-1-yl)-, methyl ester CAS No. 20883-93-6

Benzoic acid, 3-(3-methoxy-3-oxo-1-propen-1-yl)-, methyl ester

Cat. No.: B3251310
CAS No.: 20883-93-6
M. Wt: 220.22 g/mol
InChI Key: XPSVBFWYSAVLGD-VOTSOKGWSA-N
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Description

Benzoic acid, 3-(3-methoxy-3-oxo-1-propen-1-yl)-, methyl ester is an organic compound with the molecular formula C12H12O4. It is a derivative of benzoic acid and is characterized by the presence of a methoxy group and a propenone moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-(3-methoxy-3-oxo-1-propen-1-yl)-, methyl ester typically involves the esterification of benzoic acid derivatives with methanol in the presence of an acid catalyst. One common method is the reaction of 3-(3-methoxy-3-oxo-1-propen-1-yl)benzoic acid with methanol under reflux conditions, using sulfuric acid as a catalyst. The reaction is carried out at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-(3-methoxy-3-oxo-1-propen-1-yl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the propenone moiety to an alcohol group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 3-(3-methoxy-3-oxo-1-propen-1-yl)benzoic acid.

    Reduction: Formation of 3-(3-methoxy-3-hydroxypropyl)benzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the reagents used.

Scientific Research Applications

Benzoic acid, 3-(3-methoxy-3-oxo-1-propen-1-yl)-, methyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 3-(3-methoxy-3-oxo-1-propen-1-yl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-(3-methoxy-3-oxo-1-propen-1-yl)-, methyl ester
  • Benzoic acid, 2-(3-methoxy-3-oxo-1-propen-1-yl)-, methyl ester
  • Benzoic acid, 3-(3-methoxy-3-oxo-1-propen-1-yl)-, ethyl ester

Uniqueness

Benzoic acid, 3-(3-methoxy-3-oxo-1-propen-1-yl)-, methyl ester is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

IUPAC Name

methyl 3-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-15-11(13)7-6-9-4-3-5-10(8-9)12(14)16-2/h3-8H,1-2H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSVBFWYSAVLGD-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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